molecular formula C17H16BrN B076977 2-Phenethylisoquinolinium bromide CAS No. 10249-13-5

2-Phenethylisoquinolinium bromide

Cat. No. B076977
CAS RN: 10249-13-5
M. Wt: 314.2 g/mol
InChI Key: RGEPGGFMNXPUEU-UHFFFAOYSA-M
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Description

2-Phenethylisoquinolinium bromide is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of isoquinolinium derivatives and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of 2-Phenethylisoquinolinium bromide depends on its specific application. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. As a fluorescent probe, it binds to specific proteins and emits fluorescence upon excitation. As an antitumor agent, it induces apoptosis, a programmed cell death mechanism, in cancer cells. As a modulator of ion channels, it affects the flow of ions across the cell membrane and alters the electrical properties of the cell.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Phenethylisoquinolinium bromide depend on its specific application and concentration. As an acetylcholinesterase inhibitor, it can lead to an increase in acetylcholine levels and affect the nervous system. As a fluorescent probe, it can be used to visualize protein-protein interactions and monitor cellular processes. As an antitumor agent, it can induce apoptosis and inhibit tumor growth. As a modulator of ion channels, it can affect the electrical properties of the cell and alter cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Phenethylisoquinolinium bromide is its versatility and potential applications in various fields. It can be used as an inhibitor, a probe, an antitumor agent, and a modulator of ion channels. However, its limitations include its potential toxicity and side effects, as well as the need for specific conditions and concentrations for each application.

Future Directions

There are several future directions for the research and development of 2-Phenethylisoquinolinium bromide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the exploration of its potential applications in other fields, such as neuroscience, pharmacology, and biotechnology. Furthermore, the development of novel derivatives and analogs of 2-Phenethylisoquinolinium bromide can lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

2-Phenethylisoquinolinium bromide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2-phenethylamine and isoquinoline in the presence of hydrobromic acid. Another method involves the reaction between 2-phenethylamine and 2-bromoisquinoline in the presence of a palladium catalyst. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

2-Phenethylisoquinolinium bromide has been used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. Furthermore, it has been studied as a potential antitumor agent and a modulator of ion channels.

properties

CAS RN

10249-13-5

Product Name

2-Phenethylisoquinolinium bromide

Molecular Formula

C17H16BrN

Molecular Weight

314.2 g/mol

IUPAC Name

2-(2-phenylethyl)isoquinolin-2-ium;bromide

InChI

InChI=1S/C17H16N.BrH/c1-2-6-15(7-3-1)10-12-18-13-11-16-8-4-5-9-17(16)14-18;/h1-9,11,13-14H,10,12H2;1H/q+1;/p-1

InChI Key

RGEPGGFMNXPUEU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC3=CC=CC=C3C=C2.[Br-]

Other CAS RN

10249-13-5

synonyms

2-phenethylisoquinolinium bromide

Origin of Product

United States

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